Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Description
Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a fused thieno-pyridazine core substituted with amino, methyl, and carboxylate groups. The sodium carboxylate moiety enhances aqueous solubility compared to ester or amide derivatives, making it advantageous for drug formulation . Its synthesis typically involves coupling 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid with sodium hydroxide or via HATU-mediated activation in dimethylformamide (DMF) .
Properties
Molecular Formula |
C9H8N3NaO2S |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
sodium;5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2S.Na/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14;/h10H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
XQDLJMQRVUGQTN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . The reaction proceeds through the formation of an ethoxymethyleneamino intermediate, which is then reacted directly without purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related M4 PAM chemotypes, focusing on core scaffolds, substituents, pharmacological activity, and physicochemical properties.
Table 1: Structural and Pharmacological Comparison of Key M4 PAM Chemotypes
Structural Comparison
- Thieno[2,3-b]pyridine Derivatives: Feature a fused thiophene-pyridine core with amino and methyl groups at positions 3, 4, and 4. The β-amino carboxamide group is critical for M4 activity but contributes to moderate solubility .
- Thieno[2,3-c]pyridazine Derivatives: The pyridazine ring replaces pyridine, with substituents at positions 3, 4, and 4.
- Quinoline-3-carbonitrile: A structurally distinct core developed to address CNS penetration limitations of thieno-pyridazines. The fluorine and piperidine groups enhance lipophilicity and blood-brain barrier permeability .
Pharmacological Activity
- The thieno[2,3-c]pyridazine core exhibits moderate M4 PAM activity (EC50 ~200 nM) but faces challenges in CNS penetration due to high polarity .
- Thieno[2,3-b]pyridine derivatives (e.g., VU0467154) show higher potency (EC50 ~100 nM) but similar solubility limitations .
- Quinoline-3-carbonitrile derivatives achieve superior CNS penetration and potency (EC50 ~50 nM) by balancing lipophilicity and solubility .
Solubility and Stability
- The sodium carboxylate group in the target compound enhances aqueous solubility (>10 mg/mL) compared to ethyl or methyl esters, which are often discontinued due to poor solubility .
- Thieno[2,3-b]pyridine carboxamides require formulation aids for solubility, while quinoline derivatives achieve balanced solubility through fluorine and piperidine substituents .
Derivatives and Modifications
- Ethyl Esters: Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a precursor to the sodium salt but is less stable and rarely used in vivo .
- Amide Derivatives: Replacing carboxylate with carboxamide (e.g., 5-amino-N-(4-fluorobenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide) improves CNS targeting but reduces solubility .
- Pyrimido-Fused Derivatives: Condensation with formamide or carbon disulfide yields pyrimido-thieno-pyridazines with antimicrobial activity, though unrelated to M4 PAM effects .
Biological Activity
Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈N₃NaO₂S
- Molecular Weight : 245.23 g/mol
- CAS Number : 1451998-17-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways crucial for cell proliferation and survival.
Biological Activities
-
Antimicrobial Properties :
- Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. The thieno-pyridazine core structure is believed to enhance interaction with microbial enzymes or receptors.
-
Anticancer Potential :
- The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Anti-inflammatory Effects :
- This compound has shown potential in reducing inflammatory responses in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines |
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells demonstrated a marked reduction in cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis. This finding suggests that the compound could be a candidate for further development as an anticancer agent.
Case Study: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, indicating potent antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
